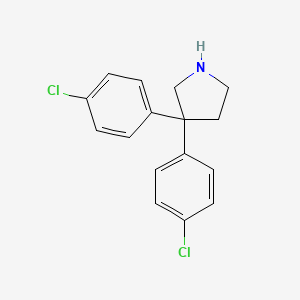
3,3-Bis(4-chlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C16H15Cl2N. It features a pyrrolidine ring substituted with two 4-chlorophenyl groups at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
化学反应分析
Types of Reactions: 3,3-Bis(4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives
科学研究应用
3,3-Bis(4-chlorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 3,3-Bis(4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
相似化合物的比较
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its diverse biological activities.
4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group, which exhibit various pharmacological properties
Uniqueness: 3,3-Bis(4-chlorophenyl)pyrrolidine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug discovery and material science .
属性
CAS 编号 |
917899-23-1 |
|---|---|
分子式 |
C16H15Cl2N |
分子量 |
292.2 g/mol |
IUPAC 名称 |
3,3-bis(4-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-5-1-12(2-6-14)16(9-10-19-11-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2 |
InChI 键 |
YXJNBCYBNFMRAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


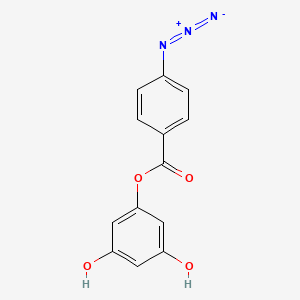
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
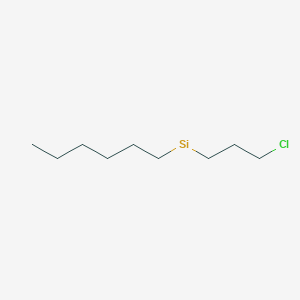

![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)


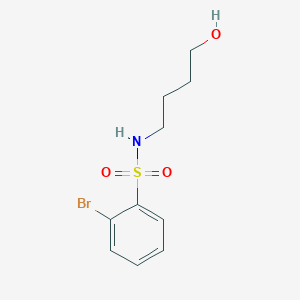
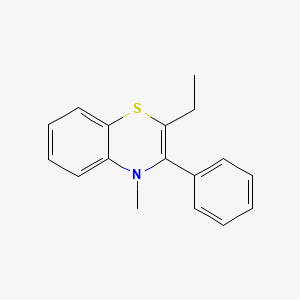
![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)

![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
